2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amine precursor. One common method involves the use of propan-1-amine as the amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrazole
- 5-methyl-1H-pyrazole
- 2-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H12ClN3/c1-5(3-9)11-6(2)7(8)4-10-11/h4-5H,3,9H2,1-2H3 |
InChI Key |
OERVIJMLXJEOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)CN)Cl |
Origin of Product |
United States |
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